molecular formula C15H28N2O4 B2564399 Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate CAS No. 1501682-04-7

Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate

Cat. No.: B2564399
CAS No.: 1501682-04-7
M. Wt: 300.399
InChI Key: QYMVZTXETFBKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl and tert-butoxy groups. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of tert-butyl groups provides steric hindrance, which can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Attachment of the Tert-butoxy Group: The tert-butoxy group can be introduced through esterification reactions, where tert-butyl alcohol reacts with carboxylic acids or their derivatives in the presence of acid catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of tert-butyl alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or tert-butoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield tert-butyl ketones, while reduction could produce tert-butyl alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its steric hindrance can be exploited to control reaction pathways and selectivity.

Biology and Medicine

In medicinal chemistry, this compound can be used to design and synthesize potential drug candidates. The presence of the pyrrolidine ring and tert-butyl groups can influence the pharmacokinetic properties of the molecules, such as their stability, solubility, and bioavailability.

Industry

In the materials science industry, this compound can be used as a precursor for the synthesis of polymers and other advanced materials. Its unique structure can impart desirable properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate exerts its effects depends on its application. In organic synthesis, its steric hindrance can influence reaction pathways by blocking certain reactive sites. In medicinal chemistry, it can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-aminopyrrolidine-1-carboxylate: Similar structure but lacks the tert-butoxy group.

    Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: Contains a bromomethyl group instead of the tert-butoxy group.

Uniqueness

Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate is unique due to the presence of both tert-butyl and tert-butoxy groups, which provide significant steric hindrance and influence its reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications.

By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in their work, leading to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

tert-butyl 3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)9-16-11-7-8-17(10-11)13(19)21-15(4,5)6/h11,16H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMVZTXETFBKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.